3-Ethyl-3-methylpiperidine hydrochloride

Medicinal Chemistry Lipophilicity CNS Drug Discovery

Medicinal chemistry teams need stable, high-purity building blocks with unique steric properties for SAR campaigns. 3-Ethyl-3-methylpiperidine hydrochloride offers a quaternary carbon center that modifies lipophilicity (LogP ~1.8) and may reduce oxidative metabolism. - ≥95% purity ensures reproducible multi-step synthesis - HCl salt: stable solid, easy weighing vs. liquid free base - Ideal for GPCR modulators, enzyme inhibitors, CNS-penetrant molecules

Molecular Formula C8H18ClN
Molecular Weight 163.69
CAS No. 1609403-36-2
Cat. No. B2859638
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Ethyl-3-methylpiperidine hydrochloride
CAS1609403-36-2
Molecular FormulaC8H18ClN
Molecular Weight163.69
Structural Identifiers
SMILESCCC1(CCCNC1)C.Cl
InChIInChI=1S/C8H17N.ClH/c1-3-8(2)5-4-6-9-7-8;/h9H,3-7H2,1-2H3;1H
InChIKeyQHMKMWAHGDONIX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





3-Ethyl-3-methylpiperidine Hydrochloride Overview


3-Ethyl-3-methylpiperidine hydrochloride (CAS 1609403-36-2) is a substituted piperidine derivative featuring a quaternary carbon center at the 3-position bearing both ethyl and methyl groups. Its hydrochloride salt form enhances aqueous solubility and stability under ambient storage conditions, making it suitable for use as a pharmaceutical intermediate and chemical building block . The compound has a molecular formula of C₈H₁₈ClN and a molecular weight of 163.69 g/mol, with commercial purity specifications typically ≥95% . This compound serves as a versatile scaffold for the development of CNS-penetrant small molecules, GPCR modulators, and enzyme inhibitors.

Quaternary carbon scaffold supports CNS drug design building blocks
Stable hydrochloride salt enables reproducible weighing and synthesis workflows
Reported intermediate lipophilicity profile may support CNS-penetrant lead generation

Why 3-Ethyl-3-methylpiperidine Hydrochloride Resists Substitution


Generic substitution of 3-ethyl-3-methylpiperidine hydrochloride with other 3-alkylpiperidine analogs (e.g., 3-methylpiperidine, 3-ethylpiperidine, 3,3-dimethylpiperidine) is not feasible for structure-activity relationship (SAR) studies or lead optimization campaigns. The unique 3-ethyl-3-methyl substitution pattern creates a quaternary carbon center that confers distinct steric, electronic, and conformational properties. These properties directly impact lipophilicity (LogP) and metabolic stability, which are critical determinants of ADME profiles and target engagement . Furthermore, the commercial availability of the hydrochloride salt in high purity (≥95%) enables reproducible synthetic workflows, whereas sourcing comparable salts of less common analogs may introduce variability in reaction outcomes and analytical consistency .

Steric and electronic mismatch 3‑methyl or 3‑ethyl analogs lack the quaternary carbon center, shifting conformational and ADME properties.
Metabolic stability context may differ Tertiary‑carbon analogs may be more susceptible to CYP450 oxidation than the quaternary‑centered scaffold.
Supply and purity inconsistency Less common piperidine salts often show variable purity and limited vendor availability, risking synthetic reproducibility.

Quantitative Differentiation Evidence for 3-Ethyl-3-methylpiperidine Hydrochloride


LogP Comparison: CNS Penetration vs. Analogs

The 3-ethyl-3-methylpiperidine free base exhibits a calculated LogP (XLogP3) of 1.8, representing an intermediate lipophilicity profile that balances membrane permeability with aqueous solubility [1]. This value is significantly higher than that of 3-methylpiperidine (LogP ~1.0-1.3) [2] and lower than that of 3,3-dimethylpiperidine (LogP ~1.74-1.97) [3], while being comparable to 3-ethylpiperidine (LogP ~1.7-2.0) [4]. The intermediate LogP value of the target compound is within the optimal range (1-3) for CNS drug candidates, positioning it as a privileged scaffold for designing brain-penetrant molecules.

Lipophilicity (LogP)
Reported
Target free base XLogP3 = 1.8; 3‑methylpiperidine 1.0–1.3; 3‑ethylpiperidine 1.7–2.0; 3,3‑dimethylpiperidine 1.74–1.97
Reported CNS‑penetrant lipophilicity range context
Cross‑study computed values
Medicinal Chemistry Lipophilicity CNS Drug Discovery

Salt vs. Free Base: Solubility and Stability

3-Ethyl-3-methylpiperidine hydrochloride (CAS 1609403-36-2) is provided as a solid hydrochloride salt, which offers superior aqueous solubility and long-term storage stability compared to the free base (CAS 856838-95-4) . The free base 3-ethyl-3-methylpiperidine is a flammable liquid (flash point ~33°C) with a LogP of 1.7861 . In contrast, the hydrochloride salt is a stable solid at room temperature, with a purity specification of ≥95% from commercial suppliers . This salt form enables accurate weighing, consistent dosing in biological assays, and simplified formulation for in vivo studies.

Salt Form Profile
Head‑to‑head
Solid hydrochloride salt (≥95%) vs. liquid free base; improved ambient stability and handling
May support reproducible weighing and storage for research workflows
Commercial product specifications
Pharmaceutical Development Salt Selection Formulation

Quaternary Carbon Center and Metabolic Stability

The 3-ethyl-3-methylpiperidine scaffold contains a quaternary carbon center at the 3-position, a structural feature known to enhance metabolic stability by sterically shielding adjacent positions from oxidative metabolism [1]. In contrast, 3-methylpiperidine and 3-ethylpiperidine possess a tertiary carbon at C3, which may be more susceptible to CYP450-mediated oxidation. While direct comparative metabolic stability data for this specific compound are not publicly available, the presence of a quaternary center is a well-documented strategy in medicinal chemistry to reduce metabolic clearance and extend half-life [1].

Metabolic Stability Context
Class‑level inference
Quaternary carbon at C3 sterically shields adjacent positions, predicted to reduce CYP‑mediated oxidation
Supports scaffold selection for PK optimization studies
Experimental validation required
Drug Metabolism Pharmacokinetics Scaffold Optimization

Commercial Purity and Supply Consistency

3-Ethyl-3-methylpiperidine hydrochloride is commercially available from multiple reputable vendors with a consistent purity specification of ≥95% (some suppliers offer ≥98%) . This level of quality consistency facilitates procurement for research and development, reducing the risk of batch-to-batch variability. In comparison, less common analogs such as 3-ethylpiperidine hydrochloride or 3,3-dimethylpiperidine hydrochloride may have variable purity specifications (e.g., 95% for 3-ethylpiperidine hydrochloride) and limited availability, which can impact project timelines and synthetic reproducibility.

Purity Specification
Specification review
≥95% purity across multiple vendors (some offer ≥98%)
Supports procurement confidence and batch consistency
Vendor technical data sheets
Chemical Procurement Quality Assurance Supply Chain

Key Applications for 3-Ethyl-3-methylpiperidine Hydrochloride


CNS Drug Design: Brain-Penetrant GPCR Modulators

The intermediate LogP (1.8) of the 3-ethyl-3-methylpiperidine scaffold, as established in Section 3 Evidence Item 1, positions it within the optimal range for CNS penetration [1]. Medicinal chemistry teams can utilize this hydrochloride salt to synthesize and evaluate libraries of N-substituted analogs targeting GPCRs (e.g., histamine H3, dopamine, serotonin receptors) where balanced lipophilicity is critical for achieving target engagement without excessive plasma protein binding. The quaternary carbon center further suggests potential for reduced metabolic clearance, a common liability in CNS drug candidates.

Lead Optimization: Metabolic Stability Enhancement

For lead series where piperidine rings are integral to target binding but suffer from rapid oxidative metabolism, the 3-ethyl-3-methylpiperidine hydrochloride scaffold offers a strategic replacement [2]. The quaternary carbon at C3 sterically shields the adjacent C2 and C4 positions, potentially reducing CYP450-mediated oxidation. While direct comparative data are lacking, this class-level inference supports its use in iterative SAR campaigns to enhance pharmacokinetic profiles of enzyme inhibitors (e.g., kinases, proteases).

Scale-Up Synthesis: Robust Intermediate

The hydrochloride salt form provides a stable, easily handled solid that simplifies weighing and reaction setup compared to the liquid free base . Its consistent commercial purity (≥95%) reduces the need for extensive purification prior to use in multi-step synthetic sequences. This compound is suitable for use as a building block in the synthesis of complex pharmaceuticals, agrochemicals, and functional materials, where reproducible quality and supply chain reliability are essential.

FBDD and Scaffold Hopping

The 3-ethyl-3-methylpiperidine core can serve as a privileged fragment or scaffold for generating diverse libraries via N-alkylation, acylation, or reductive amination. Its unique substitution pattern offers a distinct 3D shape and electronic profile compared to simpler piperidines, enabling exploration of novel chemical space in hit identification campaigns. The high purity of the commercially available salt ensures that fragment screening data are not confounded by impurities.

Application
Selection Property
Validation Focus
CNS Drug Design: GPCR Modulator Libraries
Reported intermediate lipophilicity profile
Blood‑brain barrier penetration and target engagement assays
Lead Optimization: Metabolic Stability
Quaternary carbon scaffold
In vitro metabolic stability assays (CYP450)
Scale‑Up Synthesis: Robust Intermediate
Stable solid hydrochloride salt
Reproducible weighing and multi‑step reaction setup
FBDD and Scaffold Hopping
Unique 3‑ethyl‑3‑methyl substitution pattern
Library diversity and impurity‑free fragment screening
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